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Compound of Interest

Compound Name: 6-Phenyl-1-hexanol

Cat. No.: B016827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for 6-Phenyl-1-
hexanol and its structural analogs: 4-Phenyl-1-butanol, 5-Phenyl-1-pentanol, and 3-Methyl-5-

phenylpentan-1-ol. The information presented is intended to aid in the cross-validation of

analytical methods and facilitate the identification and differentiation of these compounds in

complex matrices.

Physicochemical Properties
A summary of the key physicochemical properties of 6-Phenyl-1-hexanol and its alternatives is

presented below. These properties are fundamental for developing appropriate analytical

methodologies, particularly for chromatographic separations.
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Property
6-Phenyl-1-
hexanol

4-Phenyl-1-
butanol

5-Phenyl-1-
pentanol

3-Methyl-5-
phenylpentan-
1-ol

Molecular

Formula
C₁₂H₁₈O C₁₀H₁₄O C₁₁H₁₆O C₁₂H₁₈O

Molecular Weight 178.27 g/mol [1] 150.22 g/mol [2] 164.24 g/mol [3] 178.27 g/mol

Boiling Point
154-155 °C at 11

mmHg[4]

140-142 °C at 14

mmHg[5]

155 °C at 20

mmHg[6]

260 °C at 760

mmHg

Density
0.953 g/mL at 25

°C[4]

0.984 g/mL at 20

°C[5]

0.975 g/mL at 25

°C[6]
0.957 g/cm³

Refractive Index n20/D 1.511[4] n20/D 1.521[5] n20/D 1.516[6] 1.511

Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass

Spectrometry (MS) for 6-Phenyl-1-hexanol and its analogs.

¹H NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

6-Phenyl-1-hexanol

7.29 - 7.15 (m, 5H, Ar-H), 3.64 (t, 2H, -CH₂OH),

2.61 (t, 2H, Ar-CH₂-), 1.68 - 1.54 (m, 4H, -CH₂-),

1.40 - 1.31 (m, 4H, -CH₂-)

4-Phenyl-1-butanol

7.27 - 7.14 (m, 5H, Ar-H), 3.619 (t, 2H, -

CH₂OH), 2.62 (t, 2H, Ar-CH₂-), 1.68 - 1.56 (m,

4H, -CH₂CH₂-)[7]

5-Phenyl-1-pentanol

7.28 - 7.15 (m, 5H, Ar-H), 3.63 (t, 2H, -CH₂OH),

2.62 (t, 2H, Ar-CH₂-), 1.68 - 1.57 (m, 4H, -CH₂-),

1.42 - 1.34 (m, 2H, -CH₂-)[8]

3-Methyl-5-phenylpentan-1-ol

7.28 - 7.15 (m, 5H, Ar-H), 3.70 - 3.55 (m, 2H, -

CH₂OH), 2.65 - 2.50 (m, 2H, Ar-CH₂-), 1.70 -

1.50 (m, 3H), 1.30 - 1.15 (m, 2H), 0.93 (d, 3H, -

CH₃)

¹³C NMR Spectral Data (CDCl₃)
Compound Chemical Shift (δ) ppm

6-Phenyl-1-hexanol

142.8 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH),

125.6 (Ar-CH), 62.9 (-CH₂OH), 35.9 (Ar-CH₂-),

32.6, 31.4, 29.1, 25.7 (-CH₂-)

4-Phenyl-1-butanol

142.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH),

125.7 (Ar-CH), 62.7 (-CH₂OH), 35.7 (Ar-CH₂-),

32.3, 28.6 (-CH₂-)[9]

5-Phenyl-1-pentanol

142.7 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH),

125.6 (Ar-CH), 62.9 (-CH₂OH), 35.9 (Ar-CH₂-),

32.5, 31.3, 25.8 (-CH₂-)

3-Methyl-5-phenylpentan-1-ol

142.9 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH),

125.5 (Ar-CH), 61.0 (-CH₂OH), 41.5, 36.3, 33.8,

29.6, 19.4 (-CH₃)

FTIR Spectral Data (Liquid Film)
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Compound Key Absorption Bands (cm⁻¹)

6-Phenyl-1-hexanol

3330 (O-H stretch, broad), 3025 (Ar C-H

stretch), 2930, 2855 (Aliphatic C-H stretch),

1605, 1495, 1454 (Ar C=C stretch), 1058 (C-O

stretch)[10]

4-Phenyl-1-butanol

3330 (O-H stretch, broad), 3026 (Ar C-H

stretch), 2932, 2858 (Aliphatic C-H stretch),

1604, 1496, 1454 (Ar C=C stretch), 1056 (C-O

stretch)[2]

5-Phenyl-1-pentanol

3330 (O-H stretch, broad), 3025 (Ar C-H

stretch), 2931, 2857 (Aliphatic C-H stretch),

1604, 1496, 1454 (Ar C=C stretch), 1057 (C-O

stretch)[3][11]

3-Methyl-5-phenylpentan-1-ol

3340 (O-H stretch, broad), 3026 (Ar C-H

stretch), 2927, 2858 (Aliphatic C-H stretch),

1604, 1496, 1454 (Ar C=C stretch), 1045 (C-O

stretch)

Mass Spectrometry Data (Electron Ionization - EI)
Compound

Major Fragments (m/z) and Relative
Intensities

6-Phenyl-1-hexanol
178 (M⁺), 160, 145, 131, 117, 104, 91 (base

peak), 77

4-Phenyl-1-butanol
150 (M⁺), 132, 117, 104, 91 (base peak), 77[2]

[5]

5-Phenyl-1-pentanol
164 (M⁺), 146, 131, 117, 104, 91 (base peak),

77[12][13]

3-Methyl-5-phenylpentan-1-ol
178 (M⁺), 160, 133, 117, 105, 91 (base peak),

77

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer (operating at 100 MHz for ¹³C). Spectra were obtained with 1024 scans, a

spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed between two

polished sodium chloride (NaCl) plates to form a thin capillary film.

Data Acquisition: The FTIR spectra were recorded on an FTIR spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector. Each spectrum was an average of 32 scans

collected at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background

spectrum of the clean NaCl plates was recorded and automatically subtracted from the

sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 µL aliquot of a 100 ppm solution of the analyte in dichloromethane

was injected into the GC-MS system.

Gas Chromatography: The separation was performed on a gas chromatograph equipped

with a 30 m x 0.25 mm i.d. x 0.25 µm film thickness HP-5ms (5% phenyl methyl siloxane)

capillary column. The oven temperature was programmed from an initial temperature of 50°C

(held for 2 minutes) to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. Helium

was used as the carrier gas at a constant flow rate of 1 mL/min. The injection was performed

in splitless mode.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at

70 eV. The ion source temperature was maintained at 230°C and the quadrupole

temperature at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-

450.

Visualizations
Analytical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical data for

6-Phenyl-1-hexanol.
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Analytical data cross-validation workflow.

Logical Relationship of Analytes
This diagram shows the structural relationship between 6-Phenyl-1-hexanol and its analogs,

highlighting the differences in their alkyl chain length and substitution.
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Structural relationships of the compared phenylalkanols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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